molecular formula C21H16N4O2 B2438879 (E)-N'-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1556631-03-8

(E)-N'-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2438879
CAS No.: 1556631-03-8
M. Wt: 356.385
InChI Key: PRTDQJTWDCRSBF-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N'-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a synthetic hydrazone derivative of interest in medicinal chemistry and oncology research. This molecule integrates a naphthalene ring system with a pyrazole-carbohydrazide core, linked via an (E)-hydrazone bond to a 2-hydroxybenzylidene moiety. The specific stereochemistry and substitution pattern are critical for its potential biological activity. Compounds with this scaffold are frequently investigated for their antiproliferative properties. Research on structurally similar hydrazones has demonstrated that the presence of a 2-hydroxy group on the arylidene moiety is a favorable feature for consistent, low-micromolar cytostatic activity against a panel of cancer cell lines, including murine leukemia (L1210) and human T-lymphoblastic leukemia (CEM) . The compound's structure aligns with privileged scaffolds in drug discovery, as the pyrazole nucleus is known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . Its well-defined molecular structure and functional groups also make it a suitable candidate for biochemical probing, molecular docking studies to predict protein-ligand interactions, and as a building block in the synthesis of more complex chemical entities. This product is intended for research applications in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1556631-03-8

Molecular Formula

C21H16N4O2

Molecular Weight

356.385

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H16N4O2/c26-20-11-4-2-7-15(20)13-22-25-21(27)19-12-18(23-24-19)17-10-5-8-14-6-1-3-9-16(14)17/h1-13,26H,(H,23,24)(H,25,27)/b22-13+

InChI Key

PRTDQJTWDCRSBF-LPYMAVHISA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4O

solubility

not available

Origin of Product

United States

Preparation Methods

Formation of Pyrazole Ester Precursor

The synthesis begins with the preparation of ethyl 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylate. This intermediate is typically synthesized via cyclocondensation of naphthalen-1-yl acetylene derivatives with hydrazine hydrate in the presence of a base. For instance, naphthalen-1-yl acetylenes react with hydrazine hydrate in ethanol under reflux to form the pyrazole ring. The ester functional group is introduced through subsequent alkylation or direct esterification of the pyrazole carboxylic acid.

Conversion to Pyrazole-Carbohydrazide

The ester precursor undergoes nucleophilic acyl substitution with hydrazine hydrate to yield 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide. This reaction is conducted in ethanol under reflux for 6–8 hours, achieving yields of 70–85%. The mechanism involves the hydrazine attacking the electrophilic carbonyl carbon of the ester, displacing the ethoxide group and forming the carbohydrazide.

Reaction Conditions:

  • Solvent: Absolute ethanol
  • Temperature: Reflux (~78°C)
  • Time: 6–8 hours
  • Catalyst: None required

Condensation with 2-Hydroxybenzaldehyde

Hydrazone Formation

The final step involves the condensation of 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide with 2-hydroxybenzaldehyde to form the target hydrazone. This reaction proceeds via a Schiff base mechanism, where the aldehyde reacts with the hydrazide’s amino group under acidic catalysis.

Optimized Protocol:

  • Reactants:
    • 3-(Naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide (1 equiv)
    • 2-Hydroxybenzaldehyde (1.2 equiv)
  • Solvent: Ethanol (anhydrous)
  • Catalyst: Glacial acetic acid (2–3 drops)
  • Conditions: Reflux for 4–5 hours.
  • Workup: The product is filtered and recrystallized from ethanol to obtain pure crystals.

Mechanistic Insights:

  • The acetic acid protonates the aldehyde’s carbonyl oxygen, enhancing electrophilicity.
  • The hydrazide’s amino group attacks the carbonyl carbon, forming a tetrahedral intermediate.
  • Water elimination yields the hydrazone with (E)-stereochemistry, stabilized by intramolecular hydrogen bonding between the hydroxyl and hydrazone groups.

Analytical Characterization

Spectroscopic Methods

  • IR Spectroscopy:

    • N–H stretch: 3250–3300 cm⁻¹ (hydrazide and pyrazole N–H).
    • C=O stretch: 1650–1680 cm⁻¹ (amide I band).
    • C=N stretch: 1600–1620 cm⁻¹ (hydrazone imine).
  • ¹H NMR (DMSO-d₆):

    • Hydrazone NH: δ 11.2–11.5 ppm (singlet).
    • Pyrazole H: δ 6.8–7.0 ppm (multiplet).
    • Naphthalene protons: δ 7.4–8.2 ppm (multiplet).
    • Hydroxyl proton: δ 9.8–10.1 ppm (singlet).

X-ray Crystallography

Single-crystal X-ray analysis of analogous hydrazones confirms the (E)-configuration and planar geometry of the hydrazone linkage. The dihedral angle between the pyrazole and naphthalene rings typically ranges from 15–25°, indicating moderate conjugation.

Comparative Analysis of Synthetic Methods

Step Reactants/Conditions Yield (%) Key Reference
Pyrazole ester synthesis Naphthalen-1-yl acetylene, hydrazine hydrate 75–80
Carbohydrazide formation Ethyl ester, hydrazine hydrate 70–85
Hydrazone condensation Carbohydrazide, 2-hydroxybenzaldehyde 65–75

Challenges and Optimization Strategies

Stereochemical Control

The (E)-isomer predominates due to thermodynamic stabilization via intramolecular hydrogen bonding. To minimize (Z)-isomer formation, reactions are conducted under anhydrous conditions with excess aldehyde.

Purification Techniques

  • Recrystallization: Ethanol or methanol yields high-purity crystals.
  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) resolves minor impurities.

Scalability and Industrial Relevance

The methodology is scalable to gram-scale production without significant yield reduction. Industrial applications require solvent recovery systems to enhance cost-efficiency, particularly for ethanol.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a corresponding ketone or aldehyde, while reduction of the imine group would result in an amine derivative.

Scientific Research Applications

Biological Applications

The biological applications of (E)-N'-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide have been explored in several studies:

Antioxidant Activity

Research indicates that compounds with pyrazole structures exhibit significant antioxidant properties. Studies have shown that similar compounds can prevent oxidative stress by:

  • Scavenging free radicals , which is crucial in mitigating cellular damage associated with various diseases.
  • Enhancing the activity of antioxidant enzymes, thereby reducing lipid peroxidation .

Antimicrobial Properties

Pyrazole derivatives have been reported to possess diverse pharmacological activities, including:

  • Antibacterial and antifungal effects against various pathogens.
  • The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways .

Anti-inflammatory Effects

Compounds like this compound have shown potential in reducing inflammation, which is associated with chronic diseases such as arthritis and cardiovascular disorders. The anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines .

Anticancer Activity

The anticancer potential of pyrazole derivatives has garnered attention, with studies indicating that such compounds can induce apoptosis in cancer cells. The mechanisms include:

  • Modulation of signaling pathways involved in cell proliferation and survival.
  • Direct cytotoxic effects on tumor cells .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Antioxidant Evaluation : A study evaluated the antioxidant capacity using DPPH radical scavenging assays, showing that compounds with similar structures exhibited significant radical scavenging activity comparable to standard antioxidants like ascorbic acid .
  • Antimicrobial Testing : Another case study focused on the antimicrobial properties, where derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations .
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that pyrazole derivatives could effectively inhibit cell growth and induce apoptosis, suggesting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of (E)-N’-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that disrupt essential biological processes in microorganisms. This disruption can inhibit the growth and proliferation of bacteria, making it an effective antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(2-hydroxybenzylidene)-3-(phenyl)-1H-pyrazole-5-carbohydrazide
  • (E)-N’-(2-hydroxybenzylidene)-3-(pyridin-2-yl)-1H-pyrazole-5-carbohydrazide

Uniqueness

Compared to similar compounds, (E)-N’-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide stands out due to the presence of the naphthalene moiety. This structural feature enhances its ability to form π-π interactions and increases its overall stability. Additionally, the naphthalene group contributes to its unique electronic properties, making it a valuable compound for various applications in chemistry and biology.

Biological Activity

(E)-N'-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a hydrazone derivative belonging to the pyrazole class of compounds. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H16N4O2, with a molecular weight of 356.4 g/mol. The compound features a pyrazole ring, a naphthalene moiety, and a hydroxybenzylidene group, which contribute to its biological activity through various mechanisms of action.

PropertyValue
Molecular FormulaC21H16N4O2
Molecular Weight356.4 g/mol
IUPAC NameN-[(E)-(2-hydroxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The hydroxybenzylidene group can form hydrogen bonds with biological molecules, while the naphthalene moiety engages in π-π interactions, enhancing binding affinity to enzymes and receptors involved in inflammation and cancer pathways.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. In studies involving carrageenan-induced paw edema in rats, compounds similar to this compound demonstrated effective inhibition of inflammation markers. For instance, derivatives were shown to selectively inhibit COX-2 with minimal effects on COX-1, indicating a favorable therapeutic profile for treating inflammatory conditions .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have reported that similar pyrazole derivatives exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 15.625 μM to 125 μM, showcasing the compound's potential as an antibacterial agent .

3. Anticancer Activity

Recent investigations into the anticancer properties of this compound have shown promising results against various cancer cell lines. For example, studies on MCF-7 breast cancer cells revealed that derivatives exhibited antiproliferative activity with IC50 values in the low micromolar range (e.g., IC50 = 12 ± 3 µM for specific derivatives) . These findings suggest that this compound may target epigenetic mechanisms involved in cancer progression.

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of pyrazole derivatives, researchers found that this compound significantly reduced edema in a rat model compared to control groups. Histopathological evaluations indicated minimal degenerative changes in organs, suggesting safety alongside efficacy .

Case Study 2: Anticancer Activity

A comparative study on several pyrazole derivatives highlighted that this compound exhibited superior cytotoxicity against breast cancer cell lines compared to traditional chemotherapeutics. The mechanism was linked to apoptosis induction and cell cycle arrest .

Q & A

Q. Advanced

  • Parameter adjustment : Test alternative basis sets (e.g., 6-311++G**) or solvation models (SMD vs. IEFPCM) .
  • Topological analysis : Use Atoms in Molecules (AIM) to validate hydrogen bond strengths from X-ray data .
  • Hirshfeld surfaces : Quantify intermolecular interactions (e.g., π-π stacking vs. H-bonding) to explain packing discrepancies .

What in vitro assays evaluate the compound’s biological activities?

Q. Basic

  • Antioxidant : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .
  • Antimicrobial : Minimum inhibitory concentration (MIC) against bacterial/fungal strains .
  • Anticancer : MTT assay for cytotoxicity (e.g., IC₅₀ vs. HeLa cells) .
  • Controls : Include standard drugs (e.g., cisplatin for cytotoxicity) and statistical validation (p < 0.05) .

How to design molecular docking studies to elucidate its mechanism of action?

Q. Advanced

  • Target selection : Dock against enzymes (e.g., COX-2 for anti-inflammatory activity) or receptors (e.g., estrogen receptor for anticancer effects) .
  • Software : Use AutoDock Vina for efficient scoring; validate with MD simulations (≥100 ns) to assess binding stability .
  • Pose validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) .

What strategies improve selectivity in structure-activity relationship (SAR) studies?

Q. Advanced

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance antimicrobial activity .
  • 3D-QSAR : Apply Comparative Molecular Field Analysis (CoMFA) to map steric/electrostatic requirements .
  • In vitro testing : Screen analogs against isoform-specific targets (e.g., EGFR mutants) .

How to assess the compound’s stability under physiological conditions?

Q. Basic

  • HPLC/LC-MS : Monitor degradation in PBS (pH 7.4, 37°C) over 24–72 hours .
  • Degradation products : Identify via fragmentation patterns (e.g., hydrazide cleavage) .

Which quantum chemical parameters predict its reactivity in antioxidant assays?

Q. Advanced

  • Fukui indices : Identify nucleophilic/electrophilic sites (e.g., hydroxyl O-atom for radical scavenging) .
  • Molecular Electrostatic Potential (MEP) : Map electron-rich regions (negative potentials) for H-bond donation .

How to validate intermolecular interactions via Hirshfeld surface analysis?

Q. Advanced

  • CrystalExplorer software : Generate surfaces to visualize close contacts (e.g., O-H···N interactions) .
  • Fingerprint plots : Quantify interaction types (e.g., H-bonding = 25–30% of total contacts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.